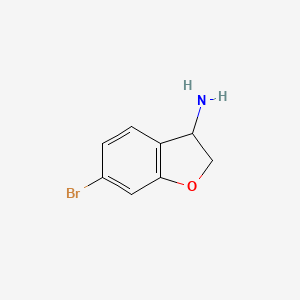

6-Bromo-2,3-dihydrobenzofuran-3-amine

説明

特性

IUPAC Name |

6-bromo-2,3-dihydro-1-benzofuran-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-3,7H,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXHJNJHULJJTSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(O1)C=C(C=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80659994 | |

| Record name | 6-Bromo-2,3-dihydro-1-benzofuran-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944709-63-1 | |

| Record name | 6-Bromo-2,3-dihydro-3-benzofuranamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=944709-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2,3-dihydro-1-benzofuran-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the properties of 6-Bromo-2,3-dihydrobenzofuran-3-amine?

An In-depth Technical Guide to 6-Bromo-2,3-dihydrobenzofuran-3-amine

Authored by a Senior Application Scientist

Introduction: The Significance of the Dihydrobenzofuran Scaffold

The 2,3-dihydrobenzofuran motif is a privileged heterocyclic scaffold frequently encountered in a multitude of biologically active natural products and synthetic pharmaceutical agents.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal framework for designing molecules that can precisely interact with biological targets. The inherent structural features of this core have been linked to a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3]

Within this important class of compounds, this compound emerges as a particularly valuable and versatile building block for drug discovery and development. The presence of three key functional elements—a reactive primary amine, a synthetically versatile aryl bromide, and a chiral center—makes it a highly sought-after intermediate for constructing complex molecular architectures. Specifically, its availability in enantiomerically pure forms is critical for the synthesis of stereospecific drugs, particularly those targeting the central nervous system (CNS).[4] This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications for researchers and drug development professionals.

PART 1: Physicochemical and Spectroscopic Characterization

A thorough understanding of the fundamental properties of a chemical building block is paramount for its effective use in synthesis and process development.

Core Physicochemical Properties

The key identifying and physical properties of this compound are summarized in the table below. This data is essential for material handling, reaction setup, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 944709-63-1 | [5][6][7] |

| Molecular Formula | C₈H₈BrNO | [8] |

| Molecular Weight | 214.06 g/mol | [8] |

| IUPAC Name | 6-bromo-2,3-dihydro-1-benzofuran-3-amine | |

| Appearance | Solid | |

| InChI Key | VXHJNJHULJJTSD-UHFFFAOYSA-N | |

| Storage Conditions | Store at 2-8°C, sealed in dry, dark place |

Spectroscopic Profile

While specific spectra are dependent on acquisition conditions, the expected spectroscopic features can be predicted based on the molecule's structure and data from analogous compounds.[9][10]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the diastereotopic protons of the methylene group (-OCH₂-), the methine proton adjacent to the amine (-CH-NH₂), and the amine protons themselves. The coupling patterns between the C2 and C3 protons are particularly informative for determining the stereochemistry (cis vs. trans) in substituted analogs.[9]

-

¹³C NMR: The carbon NMR would display eight distinct signals corresponding to each carbon atom in the unique chemical environment of the molecule.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound. The molecular ion peak (M⁺) and the (M+2)⁺ peak will appear in an approximate 1:1 ratio, which is a definitive indicator of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of the amine group or cleavage of the dihydrofuran ring.[10][11]

PART 2: Synthesis and Chemical Reactivity

The synthetic accessibility and predictable reactivity of this compound are central to its utility.

General Synthetic Strategy

The synthesis of the 2,3-dihydrobenzofuran core can be achieved through various methods, often involving an intramolecular cyclization.[12] A common and effective approach is the intramolecular Heck reaction or a related palladium-catalyzed cyclization of an appropriately substituted o-bromophenol derivative. The chirality at the C3 position is typically introduced through asymmetric synthesis or by resolution of a racemic mixture.

Below is a generalized workflow illustrating a plausible synthetic route.

-

The Primary Amine: As a potent nucleophile, the amine at the C3 position readily undergoes acylation to form amides, sulfonylation to form sulfonamides, and alkylation or reductive amination to yield secondary and tertiary amines. These transformations are fundamental in medicinal chemistry for modulating properties like solubility, polarity, and receptor binding affinity.

-

The Aryl Bromide: The bromine atom at the C6 position is a synthetic handle for transition-metal-catalyzed cross-coupling reactions. [13]Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings, among others, can be employed to introduce new carbon-carbon or carbon-heteroatom bonds, enabling the construction of complex bi-aryl systems or the attachment of other heterocyclic rings.

-

The Dihydrobenzofuran Ring: The core scaffold is generally robust under many reaction conditions. However, the benzylic ether linkage can be cleaved under harsh acidic or reductive conditions. Electrophilic aromatic substitution would be directed by the activating ether oxygen and the deactivating bromine atom. [13]

PART 3: Applications in Drug Discovery and Medicinal Chemistry

The structural and functional attributes of this compound make it a prime candidate for incorporation into novel therapeutic agents. The benzofuran family of compounds has demonstrated a wide spectrum of biological activities, providing a strong rationale for its use. [2][3]

-

Chiral Intermediate for CNS Agents: The defined stereochemistry of this amine is crucial for developing drugs that act on chiral biological targets like G-protein coupled receptors (GPCRs) or ion channels in the central nervous system. [4]* Scaffold for Antimicrobial Agents: Many halogenated benzofuran derivatives have shown significant antimicrobial and antifungal activity. [14][15][16]The 6-bromo substituent can contribute to both the steric and electronic profile of a molecule, potentially enhancing its binding to microbial targets or improving its pharmacokinetic properties.

-

Building Block for Anticancer Therapeutics: The 3-aminobenzofuran scaffold is a key component in compounds designed to induce apoptosis or cell cycle arrest in cancer cells. [17]The ability to functionalize both the amine and the aryl bromide allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

PART 4: Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when handling this compound. The following information is derived from available Safety Data Sheets (SDS). [18][19][20]

Hazard Identification

The compound is classified with the following GHS hazard statements:

-

H302: Harmful if swallowed. [19]* H315: Causes skin irritation. [18][19]* H319: Causes serious eye irritation. [18][19]* H335: May cause respiratory irritation. [18][19] The signal word is "Warning" . [18]

Recommended Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood. [18]Facilities should be equipped with an eyewash station and safety shower. [18][20]* Personal Protective Equipment:

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield. [19] * Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat. [18][19] * Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator. [19]* Hygiene Measures: Avoid contact with skin, eyes, and clothing. [18]Do not eat, drink, or smoke when using this product. [19][21]Wash hands thoroughly after handling. [18][20]

-

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible substances like strong oxidizing agents. [18][21]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [18][19][20]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. [18][19]* Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. [18]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [18]* Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention. [18][19]

Conclusion

This compound is a high-value chemical intermediate whose strategic importance in modern medicinal chemistry cannot be overstated. Its unique combination of a chiral amine, a synthetically tractable aryl bromide, and a biologically relevant dihydrobenzofuran core provides a robust platform for the rapid generation of diverse and complex molecular entities. A comprehensive understanding of its physicochemical properties, reactivity, and handling requirements, as detailed in this guide, is essential for researchers aiming to leverage its full potential in the development of next-generation therapeutics.

References

-

Yuan, W.-C., et al. (2024). Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. Molecules, 29(5), 1148. Retrieved from [Link]

- Thermo Fisher Scientific. (n.d.). Safety Data Sheet.

- Thermo Fisher Scientific. (2021). Safety Data Sheet.

-

Cenmed Enterprises. (n.d.). 6 Bromo 2 3 Dihydrobenzofuran 3 Amine. Retrieved from [Link]

-

MySkinRecipes. (n.d.). (R)-6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride. Retrieved from [Link]

-

Wang, Q., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3698. Retrieved from [Link]

-

Gouda, M. A., et al. (2014). Reactivity of Benzofuran Derivatives. Synthetic Communications, 44(20), 2900-2924. Retrieved from [Link]

-

Zawisza, A., et al. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(1), 549-560. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Retrieved from [Link]

-

da Silva, A. B., et al. (2018). Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H) diastereoisomers. Magnetic Resonance in Chemistry, 56(10), 963-970. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-2,3-dihydro-3-benzofuranamine. Retrieved from [Link]

-

ChemWhat. (n.d.). This compound HYDROCHLORIDE CAS#: 944709-63-1. Retrieved from [Link]

-

Kavanagh, P. V., et al. (2012). The Characterization of 6-(2-Aminopropyl)benzofuran and Differentiation from its 4-, 5-, and 7-Positional Analogues. Journal of Forensic Sciences, 57(4), 995-1003. Retrieved from [Link]

-

Casale, J. F., & Hays, P. A. (2011). The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. Microgram Journal, 8(2), 62-74. Retrieved from [Link]

-

Asati, V., et al. (2015). Benzofuran: An Emerging Scaffold for Antimicrobial Agents. RSC Advances, 5(98), 80537-80550. Retrieved from [Link]

-

Wikipedia. (n.d.). 25-NB. Retrieved from [Link]

-

Singh, P., et al. (2023). Benzofurans/2,3-dihydrobenzofurans as antimicrobial agents. Request PDF. Retrieved from [Link]

-

Le, T. B., et al. (2019). 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers. Bioorganic & Medicinal Chemistry, 27(11), 2217-2226. Retrieved from [Link]

-

Gouda, M. A., et al. (2010). Reactions and Antimicrobial activity of 6-bromo 3-(2-bromo-acetyl) - 2-H-chromen-2-one. Request PDF. Retrieved from [Link]

-

SWGDRUG.org. (2012). 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. Retrieved from [Link]

Sources

- 1. Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. (R)-6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride [myskinrecipes.com]

- 5. CAS # 944709-63-1, this compound, 6-Bromo-2,3-dihydro-3-benzofuranamine - chemBlink [chemblink.com]

- 6. 944709-63-1|this compound|BLD Pharm [bldpharm.com]

- 7. 6-Bromo-2,3-dihydro-3-benzofuranamine | C8H8BrNO | CID 44630690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cenmed.com [cenmed.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 18. aksci.com [aksci.com]

- 19. echemi.com [echemi.com]

- 20. fishersci.com [fishersci.com]

- 21. fishersci.com [fishersci.com]

6-Bromo-2,3-dihydrobenzofuran-3-amine chemical structure and IUPAC name

An In-Depth Technical Guide to 6-Bromo-2,3-dihydrobenzofuran-3-amine: A Key Intermediate in Modern Drug Discovery

Introduction: The Significance of the Dihydrobenzofuran Scaffold

The benzofuran nucleus and its derivatives are foundational scaffolds in medicinal chemistry, widely recognized for their presence in both natural products and synthetic compounds with potent biological activities.[1][2] The 2,3-dihydrobenzofuran-3-amine moiety, in particular, represents a privileged structural motif. Its rigid, three-dimensional shape and the presence of a key basic nitrogen atom make it an ideal building block for interacting with a diverse range of biological targets. Compounds incorporating this scaffold have demonstrated a wide spectrum of pharmacological effects, including anti-tumor, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3][4]

This guide focuses on a specific, functionally rich derivative: this compound. The introduction of a bromine atom at the 6-position offers a strategic advantage for researchers. It not only modulates the electronic properties and metabolic stability of the molecule but also provides a reactive handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of extensive compound libraries. This makes it a highly valuable intermediate for professionals in drug discovery and development.

Core Chemical Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research and development.

IUPAC Name: 6-bromo-2,3-dihydro-1-benzofuran-3-amine

Chemical Structure

The molecule consists of a bicyclic system where a dihydrofuran ring is fused to a benzene ring. A bromine atom is substituted at the 6-position of the benzene ring, and an amine group is attached to the 3-position of the dihydrofuran ring, which is a chiral center.

Caption: Chemical structure of this compound.

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 944709-63-1 | [5] |

| Molecular Formula | C₈H₈BrNO | |

| Molecular Weight | 214.06 g/mol | - |

| Appearance | Solid | |

| Purity | ≥98% | |

| Storage Conditions | Keep in dark place, sealed in dry, 2-8°C | |

| InChI Key | VXHJNJHULJJTSD-UHFFFAOYSA-N | |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

Synthesis and Mechanistic Considerations

While numerous methods exist for constructing 3-aminobenzofuran derivatives, a robust and adaptable synthesis is critical for research applications.[6][7][8] A plausible and efficient pathway involves the intramolecular cyclization of a suitably functionalized precursor derived from a brominated phenol. This approach provides excellent control over the regiochemistry of the bromine substituent.

Proposed Synthetic Workflow

The synthesis can be envisioned as a multi-step process beginning with commercially available 4-bromophenol. The rationale is to first build the side chain that will ultimately form the dihydrofuran ring and then induce cyclization.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on established methodologies for synthesizing related dihydrobenzofurans.[9]

Step 1: Synthesis of 2-((4-bromophenoxy)methyl)oxirane

-

To a solution of 4-bromophenol (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.5 eq) and epichlorohydrin (1.5 eq).

-

Reflux the mixture for 12-16 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Causality: K₂CO₃ acts as a base to deprotonate the phenol, forming a phenoxide which then acts as a nucleophile, attacking the electrophilic carbon of epichlorohydrin in a Williamson ether synthesis. Refluxing provides the necessary activation energy.

-

After completion, cool the reaction, filter off the solids, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to yield the desired epoxide intermediate.

Step 2: Synthesis of 1-azido-3-(4-bromophenoxy)propan-2-ol

-

Dissolve the epoxide intermediate (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

-

Add sodium azide (NaN₃, 2.0 eq) and ammonium chloride (NH₄Cl, 2.0 eq).

-

Heat the mixture at 80°C for 6-8 hours.

-

Causality: The azide ion (N₃⁻) is a potent nucleophile that attacks one of the epoxide carbons. The reaction is typically regioselective, with the azide attacking the less sterically hindered terminal carbon. NH₄Cl acts as a mild proton source.

-

Cool the reaction, extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the azido-alcohol.

Step 3: Intramolecular Cyclization and Reduction to form this compound

-

Dissolve the azido-alcohol intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Add triphenylphosphine (PPh₃, 1.2 eq) portion-wise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2 hours. Then, add water and stir for an additional 8 hours.

-

Causality: This is a Staudinger reaction. The PPh₃ initially reduces the azide to an aza-ylide. Subsequent intramolecular attack of the hydroxyl group, facilitated by the phosphine, leads to cyclization and formation of the dihydrofuran ring. The addition of water hydrolyzes the resulting phosphinimine to the primary amine.

-

Alternatively, a catalytic hydrogenation (H₂, Pd/C) can be used to reduce the azide to an amine, which may then undergo spontaneous or acid-catalyzed cyclization.

-

Purify the final compound by column chromatography or crystallization to obtain pure this compound.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides a complete picture of the molecular structure.

| Technique | Expected Observations |

| ¹H NMR | - Aromatic Protons: Distinct signals in the aromatic region (~6.8-7.5 ppm). The bromine at C6 will influence the splitting pattern, likely resulting in a doublet, a singlet (or narrow doublet), and a doublet of doublets for the protons at C7, C5, and C4 respectively. - Dihydrofuran Protons: Complex multiplets in the aliphatic region. The proton at C3 (CH-NH₂) will be a multiplet coupled to the C2 protons. The diastereotopic protons at C2 (-O-CH₂) will appear as two separate multiplets, typically doublets of doublets, coupled to each other (geminal coupling) and to the C3 proton (vicinal coupling). The coupling constants between H-2 and H-3 are critical for determining cis/trans stereochemistry if substituents are present at C2.[10] |

| ¹³C NMR | - Aromatic Carbons: Six distinct signals in the aromatic region (~110-160 ppm). The carbon attached to bromine (C6) will be shifted, and its signal may be attenuated. - Aliphatic Carbons: Signals for C3 (~50-60 ppm) and C2 (~70-80 ppm) are expected. Data from a closely related Boc-protected analog shows C3 at ~59 ppm and C2 at ~88 ppm, providing a strong reference.[11] |

| Mass Spec (ESI-MS) | The mass spectrum will show a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity [M+H]⁺ and [M+H+2]⁺, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. For C₈H₈BrNO, this would be observed at m/z 214.98 and 216.98. |

| FT-IR | - N-H Stretch: Characteristic peaks for the primary amine in the 3300-3400 cm⁻¹ region. - C-O Stretch: A strong peak for the aryl-alkyl ether around 1250 cm⁻¹. - C-Br Stretch: A signal in the fingerprint region, typically 500-600 cm⁻¹. |

Applications in Research and Drug Discovery

The true value of this compound lies in its utility as a versatile building block for creating more complex molecules with therapeutic potential.

-

Scaffold for CNS Agents: The rigid conformation of the dihydrobenzofuran ring is ideal for designing ligands that fit into specific receptor binding pockets. Chiral versions, such as (R)-6-Bromo-2,3-dihydrobenzofuran-3-amine, are cited as key intermediates in the synthesis of drugs targeting the central nervous system.[12]

-

Anticancer and Antimicrobial Research: The benzofuran core is a known pharmacophore in agents with cytotoxic and antimicrobial activities.[2][13] The amine functionality at the 3-position can be readily derivatized to explore structure-activity relationships (SAR) for novel anticancer or antibacterial compounds.

-

Fragment-Based Drug Design (FBDD): The molecule's size and functionality make it an excellent fragment for FBDD screening campaigns. The bromine atom serves as a vector for fragment evolution, allowing for the systematic exploration of chemical space around the core scaffold through reactions like Suzuki or Buchwald-Hartwig coupling.

-

Alzheimer's Disease Research: Derivatives of 3-aminobenzofuran have been synthesized and evaluated as multifunctional agents for treating Alzheimer's disease, showing potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[3]

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in the life sciences. Its well-defined structure, strategic functionalization, and synthetic accessibility make it a high-value intermediate for researchers. The combination of the biologically active 2,3-dihydrobenzofuran-3-amine core with a versatile bromine handle provides a powerful platform for developing next-generation therapeutics. This guide provides the foundational knowledge required for its synthesis, characterization, and strategic application in advanced research programs.

References

-

ResearchGate. Synthesis of 3-aminobenzofuran derivatives and our contributions. Available from: [Link].

-

MDPI. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). Available from: [Link].

-

ResearchGate. Synthesis of 3‐aminobenzofuran‐2‐carboxamide derivatives. Available from: [Link].

-

PubMed Central (PMC). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. (2022). Available from: [Link].

-

ResearchGate. (PDF) The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. Available from: [Link].

-

National Institutes of Health (NIH). Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. (2024). Available from: [Link].

-

ResearchGate. (PDF) The Characterization of 6-(2-Aminopropyl)benzofuran and Differentiation from its 4-, 5-, and 7-Positional Analogues. Available from: [Link].

-

MySkinRecipes. (R)-6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride. Available from: [Link].

-

MDPI. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Available from: [Link].

-

National Institutes of Health (NIH). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). Available from: [Link].

-

Cenmed Enterprises. 6 Bromo 2 3 Dihydrobenzofuran 3 Amine. Available from: [Link].

-

Organic Chemistry Portal. Synthesis of 2,3-Dihydrobenzofurans. Available from: [Link].

-

ResearchGate. Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H).... Available from: [Link].

-

PubChem. 6-Bromo-2,3-dihydro-3-benzofuranamine | C8H8BrNO. Available from: [Link].

-

ResearchGate. (PDF) Benzofuran: An Emerging Scaffold for Antimicrobial Agents. (2015). Available from: [Link].

-

PubMed Central (PMC). Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). Available from: [Link].

-

ResearchGate. Benzofurans/2,3-dihydrobenzofurans as antimicrobial agents | Request PDF. Available from: [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 6-Bromo-2,3-dihydro-3-benzofuranamine | C8H8BrNO | CID 44630690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]

- 8. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones [mdpi.com]

- 9. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. (R)-6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride [myskinrecipes.com]

- 13. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 6-Bromo-2,3-dihydrobenzofuran-3-amine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 6-bromo-2,3-dihydrobenzofuran-3-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. We will delve into its chemical properties, synthesis, spectroscopic characterization, and potential applications, with a focus on providing practical insights for researchers in the field.

Core Molecular Attributes

This compound is a substituted dihydrobenzofuran derivative. The presence of the bromine atom and the amine group on the dihydrobenzofuran scaffold makes it a valuable building block for the synthesis of more complex molecules with potential biological activity.

| Property | Value | Source |

| CAS Number | 944709-63-1 | [1] |

| Molecular Formula | C₈H₈BrNO | [2] |

| Molecular Weight | 214.06 g/mol | |

| IUPAC Name | 6-bromo-2,3-dihydro-1-benzofuran-3-amine |

Synthesis Strategies: A Rational Approach

A plausible synthetic route, based on related literature, is outlined below. This should be considered a general framework, and optimization of reaction conditions would be necessary.

Sources

A Technical Guide to the Spectroscopic Characterization of 6-Bromo-2,3-dihydrobenzofuran-3-amine

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel or synthesized compounds is a cornerstone of chemical research. This guide provides an in-depth technical overview of the expected spectroscopic data for 6-Bromo-2,3-dihydrobenzofuran-3-amine , a molecule of interest in medicinal chemistry and materials science. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the comprehensive characterization of this compound.

Introduction to this compound

This compound is a substituted benzofuran derivative. The benzofuran scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and pharmaceuticals.[1][2] The presence of a bromine atom and an amine group on the dihydrobenzofuran core suggests its potential as a versatile intermediate for the synthesis of more complex molecules. Accurate spectroscopic analysis is paramount to confirm its identity and purity.

Molecular Structure:

-

Chemical Formula: C₈H₈BrNO

-

IUPAC Name: 6-bromo-2,3-dihydro-1-benzofuran-3-amine

-

CAS Number: 944709-63-1

This guide will now detail the expected outcomes from the three primary spectroscopic techniques used for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, we can deduce the connectivity of atoms and the stereochemistry of the molecule.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standardized protocol for obtaining high-quality NMR spectra is crucial for accurate interpretation.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid interfering signals from the solvent itself.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

-

2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

Diagram of the NMR Experimental Workflow:

Caption: Workflow for NMR spectroscopic analysis.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their neighboring protons.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| H-7 | ~ 7.3 | d | 1H | J ≈ 1-2 Hz (meta coupling) |

| H-5 | ~ 7.2 | dd | 1H | J ≈ 8 Hz (ortho), 1-2 Hz (meta) |

| H-4 | ~ 6.8 | d | 1H | J ≈ 8 Hz (ortho) |

| H-3 | ~ 4.8-5.0 | t or dd | 1H | J ≈ 8-9 Hz |

| H-2a | ~ 4.6 | dd | 1H | J ≈ 10 Hz (geminal), 8-9 Hz (vicinal) |

| H-2b | ~ 4.2 | dd | 1H | J ≈ 10 Hz (geminal), 8-9 Hz (vicinal) |

| -NH₂ | 1.5-3.0 (broad) | s | 2H | N/A |

Rationale for Predictions:

-

Aromatic Protons (H-4, H-5, H-7): These protons are in the typical aromatic region (7.0-8.0 ppm). The electron-donating oxygen atom will shield the aromatic ring, shifting the signals slightly upfield compared to benzene. The bromine atom is electron-withdrawing, which will deshield adjacent protons. The splitting patterns arise from coupling to neighboring aromatic protons.

-

Dihydrofuran Ring Protons (H-2, H-3): The protons on the five-membered ring are in a more complex environment. H-3 is a methine proton adjacent to the amine and the aromatic ring, leading to a downfield shift. The H-2 protons are diastereotopic methylene protons, meaning they are in different chemical environments and will have different chemical shifts and will split each other (geminal coupling) as well as the H-3 proton (vicinal coupling). Difficulties in assigning stereochemistry from vicinal coupling constants in five-membered rings are well-documented.[3]

-

Amine Protons (-NH₂): These protons are often broad due to quadrupole broadening from the nitrogen atom and exchange with trace amounts of water in the solvent. Their chemical shift is highly dependent on solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-7a | ~ 158-160 |

| C-6 | ~ 115-120 (attached to Br) |

| C-3a | ~ 130-135 |

| C-4 | ~ 110-115 |

| C-5 | ~ 125-130 |

| C-7 | ~ 128-132 |

| C-2 | ~ 70-75 |

| C-3 | ~ 50-55 |

Rationale for Predictions:

-

Aromatic Carbons: The chemical shifts are influenced by the substituents. C-7a, being attached to the oxygen, will be the most downfield aromatic carbon. C-6, directly bonded to the electronegative bromine, will also have a characteristic shift.

-

Dihydrofuran Ring Carbons: C-2 is an aliphatic carbon attached to an oxygen atom, resulting in a shift to the 70-75 ppm region. C-3 is an aliphatic carbon attached to a nitrogen atom, shifting it to the 50-55 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Acquiring an IR Spectrum

Step-by-Step Methodology:

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

Solid Sample (ATR): Place a small amount of the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory. This is a more modern and rapid technique.

-

-

Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty sample compartment (or pure KBr pellet) should be acquired and subtracted from the sample spectrum.

Diagram of the IR Spectroscopy Experimental Workflow:

Caption: Workflow for IR spectroscopic analysis.

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (primary amine) | 3400-3250 (two bands) | Medium |

| C-H Stretch (aromatic) | 3100-3000 | Medium-Weak |

| C-H Stretch (aliphatic) | 3000-2850 | Medium |

| N-H Bend (primary amine) | 1650-1580 | Medium-Strong |

| C=C Stretch (aromatic) | 1600-1450 | Medium-Strong |

| C-N Stretch (aliphatic amine) | 1250-1020 | Medium |

| C-O Stretch (aryl ether) | 1275-1200 | Strong |

| C-Br Stretch | 600-500 | Medium-Strong |

Rationale for Predictions:

-

Amine Group: A primary amine (R-NH₂) will characteristically show two N-H stretching bands due to symmetric and asymmetric stretching modes.[4] The N-H bending vibration is also a key indicator.[4]

-

Aromatic Ring: The C-H stretches above 3000 cm⁻¹ and the C=C stretches in the 1600-1450 cm⁻¹ region are characteristic of the benzene ring.

-

Dihydrofuran Ring: The aliphatic C-H stretches will appear just below 3000 cm⁻¹. The strong C-O stretch of the aryl ether is a prominent feature.

-

Bromo Substituent: The C-Br stretch will appear in the fingerprint region at a low wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Acquiring a Mass Spectrum

Step-by-Step Methodology:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: A suitable ionization technique must be chosen. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique that typically yields the protonated molecular ion with minimal fragmentation.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Diagram of the Mass Spectrometry Experimental Workflow:

Caption: Workflow for mass spectrometric analysis.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular weight of C₈H₈BrNO is approximately 214.08 g/mol . Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in roughly a 1:1 ratio. Therefore, the mass spectrum will show two molecular ion peaks of nearly equal intensity at m/z values corresponding to the molecule containing each isotope.

-

[M]⁺ with ⁷⁹Br: m/z ≈ 213

-

[M]⁺ with ⁸¹Br: m/z ≈ 215

-

-

Protonated Molecular Ion ([M+H]⁺) in ESI:

-

[M+H]⁺ with ⁷⁹Br: m/z ≈ 214

-

[M+H]⁺ with ⁸¹Br: m/z ≈ 216

-

-

Key Fragmentation Patterns (in EI): Hard ionization will lead to fragmentation of the molecule. Predicted major fragments include:

-

Loss of NH₂: [M - 16]⁺

-

Loss of Br: [M - 79/81]⁺

-

Cleavage of the dihydrofuran ring: This can lead to various smaller fragments. The formation of substituted benzofuran fragment ions is a known pathway in the mass spectra of related compounds.[5]

-

Conclusion

The combination of NMR, IR, and MS provides a powerful and complementary suite of tools for the unambiguous structural characterization of this compound. While this guide presents predicted data based on established spectroscopic principles and data from analogous structures, it is imperative for researchers to acquire and interpret their own experimental data to validate the synthesis and purity of their compounds. The methodologies and interpretative frameworks provided herein serve as a robust foundation for this critical analytical work.

References

-

This review describes the progress of the last decade on the synthesis of substituted benzofurans, which are useful scaffolds for the synthesis of numerous natural products and pharmaceuticals. MDPI. [Link]

-

Begala, M., Tocco, G., Meli, G., Podda, G., & Urru, S. A. M. (2007). 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. Rapid Communications in Mass Spectrometry, 21(8), 1414–1420. [Link]

-

Epstein, W. W., Horton, W. J., & Lin, C. T. (1966). Studies Concerning the Infrared Spectra of Some Substituted Benzofuran Derivatives. The Journal of Organic Chemistry, 31(7), 2289–2292. [Link]

-

A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]

-

Khalid, M., et al. (2020). An efficient synthesis, structural (SC-XRD) and spectroscopic (FTIR, 1HNMR, MS spectroscopic) characterization of novel benzofuran-based hydrazones: An experimental and theoretical studies. Journal of Molecular Structure, 1216, 128303. [Link]

-

IR Spectroscopy Tutorial: Amines. University of Calgary. [Link]

-

Nowak, M., et al. (2018). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 23(11), 2991. [Link]

-

PubChem Compound Summary for CID 44630690, 6-Bromo-2,3-dihydro-3-benzofuranamine. National Center for Biotechnology Information. [Link]

-

Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H)... ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of 6-Bromo-2,3-dihydrobenzofuran-3-amine

Introduction: Foundational Physicochemical Properties in Drug Discovery

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a cornerstone of a successful research program. Among these properties, aqueous solubility and chemical stability are paramount. They dictate a molecule's behavior from initial in vitro screening to its ultimate in vivo efficacy and formulation. Poor solubility can lead to unreliable assay results, underestimated toxicity, and diminished bioavailability, while instability can compromise a drug's safety, potency, and shelf-life.[1][2][3]

This guide provides a comprehensive technical overview of the solubility and stability characteristics of 6-Bromo-2,3-dihydrobenzofuran-3-amine (CAS 944709-63-1), a substituted benzofuran derivative of interest in medicinal chemistry.[4][5] As direct experimental data for this specific molecule is not extensively published, this document synthesizes established principles of medicinal chemistry, proven experimental protocols, and predictive insights to empower researchers. We will explore the theoretical underpinnings of its expected behavior, provide detailed methodologies for its empirical determination, and offer guidance on its handling and storage.

Physicochemical Profile of this compound

Understanding the structural attributes of this compound is the first step in predicting its solubility and stability.

-

Chemical Structure:

-

IUPAC Name: 6-bromo-2,3-dihydro-1-benzofuran-3-amine[6]

-

Molecular Formula: C₈H₈BrNO[6]

-

Key Features:

-

Benzofuran Core: A bicyclic aromatic ether system, which is generally hydrophobic.

-

Primary Amine (-NH₂): A basic functional group that can be protonated to form a water-soluble salt. This is the most critical feature influencing aqueous solubility.[7]

-

Bromo Substituent (-Br): An electron-withdrawing group that can influence the pKa of the amine and the overall lipophilicity of the molecule.

-

Dihydrofuran Ring: The saturated portion of the furan ring adds some conformational flexibility.

-

-

-

Predicted Properties:

-

Appearance: Expected to be a solid at room temperature.[6]

-

pKa: The primary amine group is expected to have a pKa in the physiological range, making its ionization state—and thus its solubility—highly dependent on pH. Electron-withdrawing groups like bromine can decrease the basicity (lower the pKa) of the amine.[7]

-

Solubility Profile: A Duality of Form

The solubility of this compound is best understood by considering two distinct measures: thermodynamic and kinetic solubility.

-

Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of the compound that can dissolve in a solvent at a specific temperature when the solid and solution phases are in equilibrium.[8] It is a critical parameter for formulation and biopharmaceutical classification.

-

Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly added from a concentrated stock (typically in DMSO) to an aqueous buffer. It is a high-throughput assessment often used in early discovery to flag potential solubility issues.[1][3][9]

pH-Dependent Aqueous Solubility

The primary amine in the structure is the key determinant of its aqueous solubility. As a weak base, its solubility will dramatically increase in acidic conditions due to the formation of the protonated, and therefore more polar, ammonium salt. This relationship can be predicted by the Henderson-Hasselbalch equation .[10][11][12][13]

S = S₀ (1 + 10^(pKa - pH))

Where:

-

S is the total solubility at a given pH.

-

S₀ is the intrinsic solubility of the un-ionized form.

-

pKa is the acid dissociation constant of the conjugate acid of the amine.

This equation illustrates that as the pH drops below the pKa, the solubility (S) is expected to increase significantly.[11][14]

Solubility in Organic Solvents

While aqueous solubility is crucial for biological relevance, solubility in organic solvents is vital for synthesis, purification, and analytical method development. Based on its structure, a general solubility profile can be anticipated.

Table 1: Predicted Solubility Profile of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water (pH < 7), Methanol, Ethanol | Moderate to High | The amine group can hydrogen bond with protic solvents. Solubility in water is highly pH-dependent.[15][16] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions facilitate dissolution. |

| Non-Polar | Toluene, Hexane, Dichloromethane | Low to Very Low | The polar amine and ether functionalities limit solubility in non-polar environments. |

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol describes the gold-standard shake-flask method for determining thermodynamic solubility.[1][8][14]

Objective: To determine the equilibrium solubility of this compound in various aqueous buffers and organic solvents.

Methodology:

-

Preparation:

-

Prepare a series of aqueous buffers at various pH values (e.g., pH 2.0, 4.0, 6.8, 7.4, 9.0).

-

Select a range of organic solvents (e.g., Methanol, Acetonitrile, Ethyl Acetate).

-

-

Execution:

-

Add an excess amount of solid this compound to vials containing each buffer and solvent. The solid should be visibly present at the bottom of the vial to ensure saturation.

-

Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.[8]

-

-

Sample Processing:

-

After incubation, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Quantification:

Diagram 1: Workflow for Thermodynamic Solubility Determination

Caption: Shake-Flask method for thermodynamic solubility.

Stability Profile: Understanding Degradation Pathways

The stability of a drug candidate is a critical attribute that influences its development, manufacturing, and storage. Forced degradation studies are employed to intentionally degrade the compound under more severe conditions than accelerated stability testing to identify potential degradation products and pathways.[4][19][20][21][22]

Predicted Degradation Pathways

Based on the structure of this compound, several degradation pathways can be anticipated:

-

Oxidation: The primary amine and the electron-rich aromatic ring are susceptible to oxidation. This can lead to the formation of hydroxylated species, N-oxides, or ring-opened products. The ether linkage in the dihydrofuran ring could also be a site of oxidative cleavage.[5][23]

-

Hydrolysis: While the core structure is generally stable to hydrolysis, extreme pH and temperature could potentially lead to cleavage of the ether bond, although this is less likely under typical conditions compared to oxidation.[24][25]

-

Photodegradation: Aromatic systems can absorb UV light, leading to photolytic degradation. The bromine substituent can also be a site for photolytic cleavage.

Experimental Protocol: Forced Degradation Study

This protocol outlines a typical forced degradation study to assess the intrinsic stability of the compound.

Objective: To identify the degradation products and pathways of this compound under various stress conditions.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 6, 24 hours).[21][22]

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for the same time points.[21][22]

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.[4][19]

-

Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80°C).

-

Photodegradation: Expose a solution to UV light (e.g., 254 nm) and white light as per ICH Q1B guidelines.[21]

-

-

Sample Analysis:

-

At each time point, withdraw a sample. Neutralize the acidic and basic samples before analysis.

-

Analyze all samples, including an unstressed control, using a stability-indicating HPLC method. This method must be able to separate the parent compound from all degradation products.[26]

-

Use HPLC coupled with Mass Spectrometry (HPLC-MS) to help identify the mass of the degradation products and elucidate their structures.[17][27]

-

Table 2: Representative Forced Degradation Conditions and Expected Outcomes

| Stress Condition | Reagent/Condition | Temperature | Potential Degradation Products |

| Acid Hydrolysis | 0.1 M HCl | 60°C | Minimal degradation expected; potential for slow ether cleavage. |

| Base Hydrolysis | 0.1 M NaOH | 60°C | Minimal degradation expected. |

| Oxidation | 3% H₂O₂ | Room Temp | N-oxide, hydroxylated aromatic ring, ring-opened products. |

| Thermal | Dry Heat | 80°C | Potential for solid-state decomposition, color change. |

| Photolytic | ICH Q1B light exposure | Ambient | Photolytic byproducts, potential de-bromination. |

Diagram 2: Workflow for a Forced Degradation Study

Caption: Forced degradation study experimental workflow.

Best Practices for Handling and Storage

Based on the predicted physicochemical properties, the following handling and storage procedures are recommended to ensure the integrity of this compound.

-

Storage: The compound should be stored as a solid in a tightly sealed container at 2-8°C, protected from light.[6] The low temperature will slow down potential degradation reactions, and protection from light will prevent photolytic decomposition. Storing it in a desiccator will protect it from atmospheric moisture.

-

Solution Preparation:

-

For aqueous solutions, it is advisable to prepare them fresh before use. Given the pH-dependent solubility, use an acidic buffer (e.g., pH 4-5) to ensure complete dissolution and maintain stability.

-

For long-term storage in solution, consider using a non-aqueous aprotic solvent like DMSO and storing at -20°C or -80°C.

-

-

Handling:

-

As with all research chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

-

Handle the solid compound in a well-ventilated area or a chemical fume hood.

-

Conclusion

While specific experimental data for this compound is limited in the public domain, a robust understanding of its likely solubility and stability profile can be derived from its chemical structure and established scientific principles. The primary amine is the dominant functional group governing its pH-dependent aqueous solubility, making it significantly more soluble in acidic conditions. Its stability is most likely challenged by oxidative and photolytic stress. The experimental protocols detailed in this guide provide a clear roadmap for researchers to empirically determine these critical parameters, enabling the confident advancement of research and development programs involving this and structurally related molecules.

References

-

Principles of Drug Action 1, Spring 2005, Amines. (2005). Retrieved January 4, 2026, from [Link]

-

Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023). Molecules. Retrieved January 4, 2026, from [Link]

-

Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved January 4, 2026, from [Link]

-

Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). Molecules. Retrieved January 4, 2026, from [Link]

-

Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (n.d.). Pharmacie Globale. Retrieved January 4, 2026, from [Link]

-

Study of Benzofuran Derivatives and their Biological Significance. (2023). International Journal of Scientific Development and Research. Retrieved January 4, 2026, from [Link]

-

Solubility Toolbox for Successful Design of Drug Candidates. (n.d.). Inventiva Pharma. Retrieved January 4, 2026, from [Link]

-

Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014). American Pharmaceutical Review. Retrieved January 4, 2026, from [Link]

-

Forced Degradation Studies. (2016). Journal of Analytical & Pharmaceutical Research. Retrieved January 4, 2026, from [Link]

-

Development of a Validated Stability Indicating RP-HPLC Method for Simultaneous Determination of Benazepril, Benazeprilat, and Amlodipine... (2016). Analytical Chemistry: An Indian Journal. Retrieved January 4, 2026, from [Link]

-

Bacterial and fungal oxidation of dibenzofuran. (1979). Biochemical Journal. Retrieved January 4, 2026, from [Link]

-

Forced Degradation Studies. (2016). SciSpace. Retrieved January 4, 2026, from [Link]

-

Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology. Retrieved January 4, 2026, from [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. (2016). Journal of Pharmaceutical Analysis. Retrieved January 4, 2026, from [Link]

-

The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. (2000). Journal of Pharmaceutical and Biomedical Analysis. Retrieved January 4, 2026, from [Link]

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2022). LCGC International. Retrieved January 4, 2026, from [Link]

-

Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. (2010). Journal of Chemical Information and Modeling. Retrieved January 4, 2026, from [Link]

-

Separation of 2,3-Benzofuran on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 4, 2026, from [Link]

-

Kinetics and mechanism of hydrolysis of 3-diazobenzofuran-2-one and its hydrolysis product (3-hydroxybenzofuran-2-one). (1998). Canadian Journal of Chemistry. Retrieved January 4, 2026, from [Link]

-

Accuracy of calculated pH-dependent aqueous drug solubility. (2007). European Journal of Pharmaceutical Sciences. Retrieved January 4, 2026, from [Link]

-

Accuracy of calculated pH-dependent aqueous drug solubility. (2007). European Journal of Pharmaceutical Sciences. Retrieved January 4, 2026, from [Link]

-

Prediction of pH-dependent aqueous solubility of druglike molecules. (2010). Journal of Chemical Information and Modeling. Retrieved January 4, 2026, from [Link]

-

Study of pH-dependent drugs solubility in water. (2014). Chemical Industry & Chemical Engineering Quarterly. Retrieved January 4, 2026, from [Link]

-

Solubilities of Amino Acids in Different Mixed Solvents. (1985). Indian Journal of Chemistry. Retrieved January 4, 2026, from [Link]

-

The Solubility of Amino Acids in Various Solvent Systems. (1970). Open Access Dissertations. Retrieved January 4, 2026, from [Link]

-

Solubility, Model Correlation, and Solvent Effect of 2-Amino-3-methylbenzoic Acid in 12 Pure Solvents. (2020). Journal of Chemical & Engineering Data. Retrieved January 4, 2026, from [Link]

-

Kinetics and mechanism of hydrolysis of 3-diazobenzofuran-2-one and its hydrolysis product (3-hydroxybenzofuran-2-one). (1998). Canadian Journal of Chemistry. Retrieved January 4, 2026, from [Link]

-

Oxidation of dehydroascorbic acid and 2,3-diketogulonate under plant apoplastic conditions. (2011). Phytochemistry. Retrieved January 4, 2026, from [Link]

-

Synthesis and Optical Characterization of a Novel Benzofuran-Based Molecule: 3-Amino-2-Pinacolone Benzofuran. (2025). Adıyaman University Journal of Science. Retrieved January 4, 2026, from [Link]

-

Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. (2018). Journal of Chemical & Engineering Data. Retrieved January 4, 2026, from [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. inventivapharma.com [inventivapharma.com]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. Bacterial and fungal oxidation of dibenzofuran. | Semantic Scholar [semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Predicting small molecules solubility on endpoint devices using deep ensemble neural networks - Digital Discovery (RSC Publishing) DOI:10.1039/D3DD00217A [pubs.rsc.org]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. researchgate.net [researchgate.net]

- 11. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 16. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Separation of 2,3-Benzofuran on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 19. longdom.org [longdom.org]

- 20. scispace.com [scispace.com]

- 21. rjptonline.org [rjptonline.org]

- 22. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Oxidation of dehydroascorbic acid and 2,3-diketogulonate under plant apoplastic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Disclaimer / Avertissement [epe.lac-bac.gc.ca]

- 25. researchgate.net [researchgate.net]

- 26. chromatographyonline.com [chromatographyonline.com]

- 27. The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emerging Therapeutic Potential of 6-Bromo-2,3-dihydrobenzofuran-3-amine Derivatives

An In-depth Technical Guide

A Whitepaper for Drug Discovery & Development Professionals

Abstract

The 2,3-dihydrobenzofuran scaffold represents a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activity.[1][2] The introduction of a bromine atom at the 6-position and an amine at the 3-position creates the 6-Bromo-2,3-dihydrobenzofuran-3-amine core, a structure of increasing interest for therapeutic applications. This technical guide synthesizes the current understanding of this chemical class, detailing its synthesis, exploring its diverse biological activities, and elucidating key structure-activity relationships. We provide an in-depth analysis of its potential as a modulator of central nervous system targets, an antimicrobial agent, and an anticancer therapeutic, supported by detailed experimental protocols and data-driven insights to guide future research and development efforts.

The 2,3-Dihydrobenzofuran Scaffold: A Foundation for Bioactivity

The fusion of a benzene ring with a dihydrofuran ring creates the 2,3-dihydrobenzofuran (or coumaran) system. This structure is not merely a synthetic curiosity but is found in a range of natural products and serves as a versatile scaffold for developing pharmacologically active agents.[3][4] Its conformational rigidity and the specific spatial arrangement of its substituents allow for precise interactions with biological targets. The core structure has been successfully leveraged to develop compounds with a wide array of therapeutic properties, including anti-inflammatory, analgesic, antihyperglycemic, and antitumor activities.[5][6]

The specific derivative, (R)-6-Bromo-2,3-dihydrobenzofuran-3-amine, is noted as a key chiral intermediate in the synthesis of pharmaceutical agents, particularly those targeting the central nervous system (CNS).[7] The bromine substituent can significantly influence the molecule's physicochemical properties, such as lipophilicity, and may participate in halogen bonding with target proteins. The amine group at the C-3 position is a critical pharmacophore, capable of forming hydrogen bonds and salt bridges, which are fundamental for receptor recognition and binding.

Synthetic Pathways and Derivatization

The synthesis of the 2,3-dihydrobenzofuran core can be achieved through various organic chemistry methodologies. Modern approaches include transition metal-catalyzed reactions, such as Rh(III)-catalyzed C-H activation followed by carbooxygenation of 1,3-dienes, and enantioselective Pd-catalyzed Heck/Tsuji-Trost reactions of o-bromophenols.[8] These methods offer high efficiency and control over stereochemistry, which is crucial for producing enantiomerically pure pharmaceutical intermediates.[8]

Diagram: General Synthetic Strategy

The following diagram illustrates a conceptual workflow for the synthesis and diversification of the target compounds.

Caption: Role of MAO-B inhibitors in neurotransmitter metabolism.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., S. aureus ATCC 29213) and fungal strains (e.g., C. albicans ATCC 90028)

-

Mueller-Hinton Broth (MHB) for bacteria; RPMI-1640 for fungi

-

Test compounds dissolved in DMSO

-

Positive control antibiotics (e.g., Ciprofloxacin, Fluconazole)

-

Sterile 96-well microplates

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare Inoculum: Culture microorganisms overnight. Dilute the culture in the appropriate broth to achieve a standardized final concentration of ~5 x 10⁵ CFU/mL.

-

Prepare Compound Plate: In a 96-well plate, perform a two-fold serial dilution of the test compounds in broth, starting from a high concentration (e.g., 256 µg/mL).

-

Inoculate: Add an equal volume of the standardized inoculum to each well containing the compound dilutions. Include a growth control (inoculum + broth) and a sterility control (broth only).

-

Incubate: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

-

Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (or a significant reduction in absorbance at 600 nm compared to the growth control).

Conclusion and Future Outlook

The this compound scaffold is a promising starting point for the development of novel therapeutics. The available literature strongly supports its potential to yield potent and selective modulators of CNS targets, particularly as MAO-B inhibitors for neurodegenerative diseases and as ligands for serotonin receptors. Furthermore, its potential as a source of new antimicrobial and anticancer agents warrants significant investigation.

Future research should focus on:

-

Systematic SAR Studies: Synthesizing and screening a focused library of derivatives to optimize potency and selectivity for specific targets like MAO-B or 5-HT₂A.

-

Mechanism of Action Elucidation: Deepening the understanding of how these compounds exert their antimicrobial and cytotoxic effects.

-

In Vivo Evaluation: Advancing lead compounds into animal models of Parkinson's disease, depression, bacterial infection, and cancer to assess efficacy and pharmacokinetic profiles.

-

Safety and Toxicology: Thoroughly evaluating the safety profile of promising candidates to ensure a viable therapeutic window.

By leveraging the unique chemical properties of this scaffold, the scientific community is well-positioned to unlock new therapeutic avenues for some of the most challenging diseases.

References

A comprehensive list of references will be compiled based on the citations used throughout this document.

Sources

- 1. Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medcraveonline.com [medcraveonline.com]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 5. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (R)-6-Bromo-2,3-dihydrobenzofuran-3-amine hydrochloride [myskinrecipes.com]

- 8. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]

Forging the Core of Innovation: A Technical Guide to the Synthesis of 2,3-Dihydrobenzofurans

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural heart of a vast array of natural products and synthetic molecules with significant biological activities.[1] Its prevalence in pharmaceuticals, including anticarcinogenic, antifungal, and antibacterial agents, underscores the critical importance of efficient and stereocontrolled synthetic methodologies.[2] This guide provides a comprehensive overview of the key strategies for the synthesis of 2,3-dihydrobenzofurans, offering field-proven insights into the causality behind experimental choices, detailed protocols for key reactions, and a comparative analysis of different approaches.

I. Strategic Approaches to the 2,3-Dihydrobenzofuran Core

The construction of the 2,3-dihydrobenzofuran ring system can be broadly categorized into several key strategic approaches, each with its own set of advantages and considerations. The choice of strategy is often dictated by the desired substitution pattern, stereochemical outcome, and the availability of starting materials.

Key Synthetic Strategies:

-

Intramolecular Cyclization: These methods involve the formation of the heterocyclic ring from a single starting material containing both the phenolic oxygen and the carbons that will form the dihydro-furan ring.

-

Cycloaddition Reactions: [3+2] and [4+1] cycloadditions have emerged as powerful tools for the convergent synthesis of highly functionalized 2,3-dihydrobenzofurans.

-

Transition-Metal-Catalyzed Cross-Coupling and Annulation: Palladium, rhodium, and copper catalysts have been extensively used to orchestrate the formation of C-C and C-O bonds, leading to the dihydrobenzofuran core.

-

Organocatalytic Asymmetric Synthesis: The use of small organic molecules as catalysts has revolutionized the enantioselective synthesis of chiral 2,3-dihydrobenzofurans.

II. Intramolecular Cyclization: Building from Within

Intramolecular cyclization represents a classic and often straightforward approach to the 2,3-dihydrobenzofuran skeleton. These reactions typically involve the formation of the crucial C-O bond to close the five-membered ring.

A. Williamson Ether Synthesis and its Variants

The Williamson ether synthesis, a venerable reaction in organic chemistry, can be adapted for the intramolecular formation of 2,3-dihydrobenzofurans. This typically involves the deprotonation of a phenol bearing a suitable leaving group on a side chain, followed by intramolecular nucleophilic substitution.[3]

Causality Behind Experimental Choices: The choice of base is critical to ensure efficient deprotonation of the phenol without promoting side reactions. A non-nucleophilic base is often preferred. The nature of the leaving group on the side chain also plays a crucial role, with halides (I > Br > Cl) and sulfonates (e.g., tosylates, mesylates) being common choices.[4] The reaction is typically run in a polar aprotic solvent to enhance the nucleophilicity of the phenoxide.[3]

Experimental Protocol: Intramolecular Williamson Ether Synthesis

-

Deprotonation: To a solution of the substituted phenol (1.0 equiv) in a suitable solvent such as acetonitrile or N,N-dimethylformamide, add a base like potassium carbonate (1.5 equiv).

-

Cyclization: Heat the reaction mixture to a temperature between 50 and 100 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1 to 8 hours.[3]

-

Workup and Purification: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. The filtrate is then concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 2,3-dihydrobenzofuran.

B. Acid-Catalyzed Cyclization of Allyl Phenols

The acid-catalyzed cyclization of ortho-allyl phenols provides another direct route to 2,3-dihydrobenzofurans. This transformation proceeds via protonation of the alkene, followed by intramolecular attack of the phenolic oxygen.

Causality Behind Experimental Choices: Strong Brønsted acids like polyphosphoric acid (PPA) are often employed to facilitate the reaction. The reaction temperature is a critical parameter to control, as higher temperatures can lead to undesired side products. The electronic nature of the substituents on the aromatic ring can influence the reaction rate, with electron-donating groups generally accelerating the cyclization.[5]

III. Cycloaddition Reactions: Convergent and Powerful

Cycloaddition reactions offer a convergent and highly efficient means to construct the 2,3-dihydrobenzofuran core, often with excellent control over stereochemistry.

A. [3+2] Cycloaddition Reactions

In a [3+2] cycloaddition approach, a three-atom component reacts with a two-atom component to form the five-membered dihydrofuran ring. A common strategy involves the reaction of a phenoxy-derived intermediate with an alkene. Photocatalytic methods have emerged as a mild and efficient way to generate the necessary reactive intermediates.[6]

Causality Behind Experimental Choices: The choice of photocatalyst and oxidant is crucial for the success of these reactions. Ruthenium-based photocatalysts are often effective.[6] The reaction is typically carried out under visible light irradiation. The electronic properties of both the phenol and the alkene can significantly impact the efficiency and regioselectivity of the cycloaddition.

Experimental Protocol: Photocatalytic [3+2] Cycloaddition of Phenols with Alkenes [6]

-

Reaction Setup: In a reaction vessel, combine the phenol (0.10 mmol), the alkene (0.13 mmol), the photocatalyst (e.g., Ru(bpy)3(PF6)2, 0.005 mmol), and a suitable oxidant such as ammonium persulfate (0.20 mmol).

-

Irradiation: Irradiate the reaction mixture with visible light (e.g., blue LEDs) for 24 hours at room temperature.

-

Workup and Purification: After the reaction is complete, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography to yield the 2,3-dihydrobenzofuran.

B. [4+1] Annulation Reactions

[4+1] annulation strategies involve the reaction of a four-atom component with a single-atom synthon. A notable example is the reaction of p-quinone methides with diazo compounds, catalyzed by a Brønsted acid.[7]

Causality Behind Experimental Choices: The choice of Brønsted acid is critical for the in situ generation of the reactive intermediate from the p-quinone methide. Triflic acid (TfOH) has been shown to be effective. The diazo compound serves as the one-carbon component, and its structure can be varied to introduce different substituents at the C2 position of the dihydrobenzofuran.[7]

IV. Transition-Metal-Catalyzed Syntheses: Efficiency and Selectivity

Transition metals, particularly palladium and rhodium, have enabled a wide range of powerful transformations for the synthesis of 2,3-dihydrobenzofurans, often with high levels of chemo-, regio-, and stereoselectivity.[8]

A. Intramolecular Heck Reaction

The intramolecular Heck reaction is a powerful method for the synthesis of 2,3-dihydrobenzofurans from readily available starting materials. This reaction involves the palladium-catalyzed cyclization of an aryl halide or triflate onto a tethered alkene.